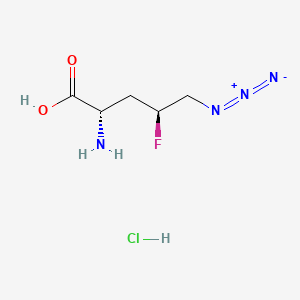
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, an azido group, and a fluorine atom on a pentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanoic Acid Backbone: The initial step involves the preparation of the pentanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Amination: The amino group is introduced through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the pentanoic acid backbone.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of an azido group.
(2S,4R)-4-hydroxyproline: Another stereoisomer with different spatial arrangement of functional groups.
(2S,4S)-4-fluoroproline: A compound with a fluorine atom but lacking the azido group.
Uniqueness
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is unique due to the presence of both azido and fluorine groups on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C5H10ClFN4O2 |
|---|---|
Poids moléculaire |
212.61 g/mol |
Nom IUPAC |
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4-;/m0./s1 |
Clé InChI |
MACSBLNWGGECMB-MMALYQPHSA-N |
SMILES isomérique |
C([C@@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


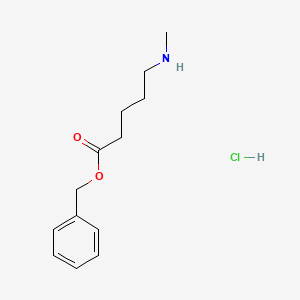
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
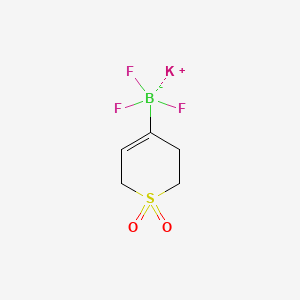
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
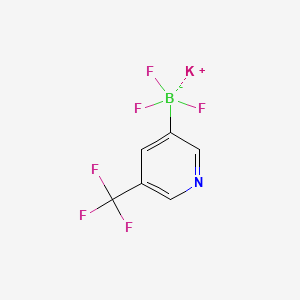

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
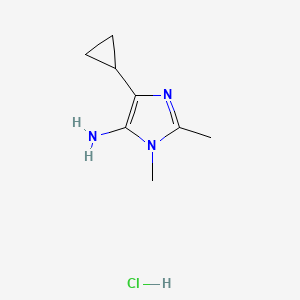
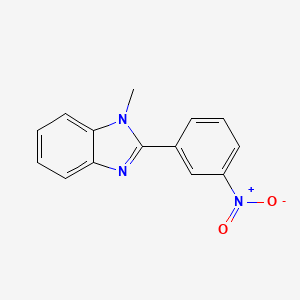
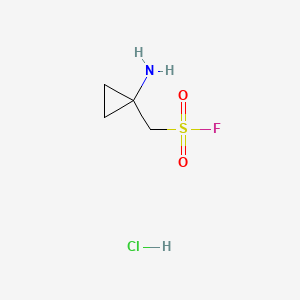
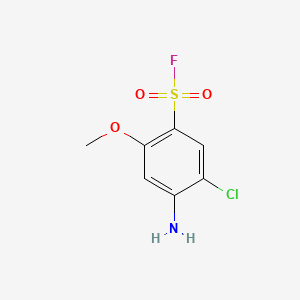
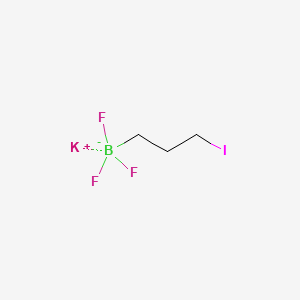
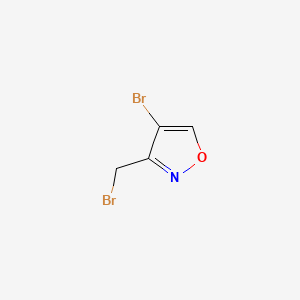
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
